molecular formula C11H17NS B13345532 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13345532
M. Wt: 195.33 g/mol
InChI Key: NQEUORUHJJJCRR-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1225523-21-6) is a high-purity chemical building block belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine class of heterocyclic compounds . This molecular scaffold is of significant interest in medicinal chemistry and drug discovery, particularly as a core structure in the development of enzyme inhibitors . Research has identified analogues based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold as potent inhibitors of Hedgehog acyltransferase (HHAT), a potential drug target in cancer research . These inhibitors bind competitively to the enzyme's active site, blocking substrate access and disrupting the Hedgehog signaling pathway, which is critically involved in embryonic development and cancer growth . Furthermore, this class of compounds has been explored for other bioactivities; for instance, related derivatives have shown promising antifungal properties against plant pathogens, indicating the versatility of the scaffold in agrochemical research . The compound is supplied for Research Use Only and is strictly not intended for personal, diagnostic, or therapeutic applications. Researchers are directed to consult the product's Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-(2-methylpropyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NS/c1-8(2)7-10-9-4-6-13-11(9)3-5-12-10/h4,6,8,10,12H,3,5,7H2,1-2H3

InChI Key

NQEUORUHJJJCRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2=C(CCN1)SC=C2

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction for Core Construction

The Pictet–Spengler reaction is central to assembling the tetrahydrothieno[3,2-c]pyridine core. This reaction involves condensation of 2-thiopheneethylamine with aldehydes such as 6-methylpicolinaldehyde, followed by cyclization to afford the tetrahydroheterocycle.

Optimized Conditions:

  • Reaction Temperature: 50–75°C
  • Reaction Time: 20–30 hours
  • Solvent: Ethanol, with hydrochloric acid (HCl) to facilitate ring closure
  • Yield: Higher yields achieved with methyl-substituted aldehydes, e.g., 6-methylpicolinaldehyde

Reaction Scheme:

2-thiopheneethylamine + aldehyde (e.g., 6-methylpicolinaldehyde) 
→ Pictet–Spengler cyclization → tetrahydrothieno[3,2-c]pyridine core

Data Reference:
This method is detailed in recent synthetic improvements, emphasizing one-pot reactions that streamline the process and enhance yields, as described in the literature (see).

Side Chain Functionalization

To introduce the 2-methylpropyl substituent, side chain modifications are performed post-core synthesis. Installation of this group typically involves nucleophilic substitution or coupling reactions on the heterocyclic scaffold, often utilizing chloro acetamide derivatives for versatility.

Key Steps:

  • Introduction of chloro acetamide groups to enable subsequent amine coupling
  • Use of nucleophilic substitution reactions with appropriate amines or alkylating agents

Reaction Conditions:

Reference Data:
This approach is consistent with methods reported in patent literature and recent synthetic protocols (see).

Specific Preparation Protocols

Synthesis via Imine Formation and Cyclization

Step 1: Imine Formation

  • React formaldehyde, 2-thiopheneethylamine, and water
  • Conditions: 50–55°C for 20–30 hours
  • Extraction with dichloroethane, washing, and evaporation yields the imine intermediate

Step 2: Cyclization

  • Imine is treated with ethanolic HCl (25–30%) at 65–75°C
  • Reaction proceeds for 4–8 hours
  • Post-reaction, filtration and recrystallization produce the target heterocycle

Data Table 1: Reaction Parameters for Imine Synthesis

Parameter Value Reference
Water, formaldehyde, amine ratio 200:50-60:120-130
Temperature (imines formation) 50–55°C
Reaction time (imines) 20–30 hours
Ethanolic HCl concentration 25–30%
Cyclization temperature 65–75°C
Reaction time (cyclization) 4–8 hours

Alternative Route: Direct Cyclization Using Formaldehyde and Ethylamine

A simplified route involves direct condensation of formaldehyde with 2-thiopheneethylamine, followed by ring closure under acidic conditions, reducing steps and improving industrial scalability.

Reaction Conditions:

  • Formaldehyde (50–60 equivalents)
  • Ethylamine (120–130 equivalents)
  • Acidic medium (ethanolic HCl)
  • Heating at 55–75°C for 20–30 hours

Yield: Typically 38–42%, optimized for scale-up

The introduction of the 2-methylpropyl group (isobutyl group) at the 4-position involves nucleophilic substitution or coupling reactions post-core synthesis:

  • Method: Reacting the heterocyclic core with chloro acetamide derivatives, followed by amine coupling with isobutylamine
  • Conditions: Mild heating (55–75°C), in THF with triethylamine or similar bases
  • Outcome: High regioselectivity and yields (~38–42%) with the desired substituent

Data Reference:
This process is supported by patent synthesis methods (see) and recent literature on heterocyclic functionalization.

Data Summary and Comparative Analysis

Methodology Key Reagents Reaction Conditions Yield Advantages References
Pictet–Spengler + Side Chain Functionalization 2-thiopheneethylamine, aldehyde, chloro acetamide derivatives 50–75°C, 20–30h Up to 42% High yields, modularity ,
Direct Formaldehyde Condensation Formaldehyde, ethylamine 50–55°C, 20–30h 38–42% Simplified, scalable
Nucleophilic Substitution Chloro acetamide, isobutylamine 55–75°C, 4–8h Variable Versatile substitution ,

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The thieno[3,2-c]pyridine scaffold serves as a template for numerous derivatives. Key structural variations include:

  • Substituent Position : Modifications at the 4-, 5-, or 2-positions (e.g., esters, aryl groups, or alkyl chains).
  • Saturation : Degree of saturation in the pyridine ring affects conformational flexibility and receptor binding.
Table 1: Structural and Molecular Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine 4-(2-Methylpropyl) C₁₁H₁₇NS 211.32 Lipophilic alkyl chain
Prasugrel 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl), 2-acetate C₂₀H₂₀FNO₃S 373.44 Prodrug; irreversible P2Y₁₂ inhibitor
4-(5-Methylthiophen-2-yl)-... 4-(5-methylthiophen-2-yl) C₁₂H₁₃NS₂ 235.40 Enhanced π-π interactions
3-(3-Fluoro-4-{...}phenyl)prop-2-enoic acid 5-{4-(3-carboxypropenyl)-3-fluorophenyl} C₁₆H₁₄FNO₂S 303.35 Carboxylic acid for solubility
Compound C1 () Unspecified substituent Not provided Not provided Superior antiplatelet activity to ticlopidine

Pharmacological and Functional Differences

  • Prasugrel : A prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly inhibits the P2Y₁₂ ADP receptor. Its 2-fluorophenyl and cyclopropyl groups enhance metabolic stability and potency compared to clopidogrel .
  • 4-(5-Methylthiophen-2-yl)-... : The thiophene substituent may enhance binding to hydrophobic pockets in ADP receptors, though pharmacological data are lacking .
  • Compound C1 () : Demonstrated superior antiplatelet activity to ticlopidine in rat models, suggesting optimized substituent interactions with ADP receptors .

Physicochemical Properties

  • Lipophilicity : The 2-methylpropyl group in the target compound increases logP compared to derivatives with polar substituents (e.g., the carboxylic acid in ).
  • Solubility: Derivatives with ionizable groups (e.g., prop-2-enoic acid in ) exhibit improved aqueous solubility, critical for oral bioavailability.
Table 2: Functional Group Impact on Properties
Substituent Type Example Compound Impact on Properties
Alkyl (2-Methylpropyl) Target compound ↑ Lipophilicity, ↓ solubility
Ester (Acetate) Prasugrel Prodrug conversion; moderate solubility
Aryl (Chlorophenyl) Compounds 4f–4i ↑ Steric hindrance, ↓ metabolic clearance

Biological Activity

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₂H₁₉NS
  • Molecular Weight : 209.35 g/mol
  • CAS Number : 1935172-64-7

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects including antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,2-c]pyridine structures exhibit significant antimicrobial activity. For instance, studies have shown that thienopyrimidinone derivatives possess antibacterial and antimycobacterial properties against various strains including Gram-positive and Gram-negative bacteria. These findings suggest that this compound may also exhibit similar activities.

Microbial Strain Activity Reference
Escherichia coliSignificant antibacterial activity
Staphylococcus aureusSignificant antibacterial activity
Mycobacterium tuberculosisAntimycobacterial activity

The mechanism by which thieno[3,2-c]pyridine derivatives exert their antimicrobial effects often involves interaction with bacterial enzymes or disruption of cell wall synthesis. Further detailed studies are necessary to elucidate the specific pathways affected by this compound.

Case Studies

  • Antimicrobial Efficacy Study : A study was conducted to evaluate the antimicrobial efficacy of a series of thienopyrimidinone derivatives. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria at low minimum inhibitory concentrations (MICs). This suggests that modifications in the structure can enhance biological activity .
  • Toxicity Assessment : In the same study, toxicity was assessed using hemolytic assays which indicated that most potent compounds were non-toxic up to a dose level of 200 micromol L⁻¹. This is crucial for considering further development into therapeutic agents .

Future Research Directions

Further research is warranted to explore:

  • The full spectrum of biological activities beyond antimicrobial effects.
  • Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • In vivo studies to assess pharmacokinetics and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methylpropyl)-thieno[3,2-c]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-component reactions under reflux conditions. For example, a pyridine-based scaffold can be functionalized via cyclization using malononitrile or substituted aldehydes in polar solvents (e.g., ethanol or pyridine) at 80–100°C for 2–6 hours. Key steps include:
  • Cyclization : Use of catalysts like KOH or triethylamine to promote ring closure .
  • Purification : Column chromatography with silica gel and eluents such as ethyl acetate/hexane (1:3) .
    Table 1 summarizes reaction parameters from analogous syntheses:
SubstrateSolventCatalystTemp (°C)Time (h)Yield (%)Reference
Thieno-pyridine precursorPyridineNone100265–70
Chlorinated derivativesEthanolKOH80650–55

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Combine spectroscopic and computational tools:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., thieno ring protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • InChI/SMILES : Use PubChem-derived descriptors (e.g., Canonical SMILES: CC1=CC=C(C=C1)C2C3=C(CC(N2)...) for cross-validation .

Advanced Research Questions

Q. What experimental strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KdK_d) by immobilizing the target protein and measuring compound association/dissociation rates .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., interactions with hydrophobic pockets via the 2-methylpropyl group) .
  • In Vitro Assays : Test inhibition of enzyme activity (e.g., IC50_{50} determination via fluorometric assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the 2-methylpropyl group (e.g., replacing with tert-butyl or phenyl) and measure changes in antimicrobial/antiviral activity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thieno ring for π-π stacking) using 3D-QSAR models .
    Table 2 illustrates substituent effects on activity:
SubstituentLogPMIC (µg/mL)Target Enzyme Inhibition (%)
2-Methylpropyl3.212.578
Phenyl4.16.2592

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity across studies)?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers .
  • Dose-Response Validation : Re-test disputed activity in standardized assays (e.g., fixed cell lines vs. primary cultures) .
  • Solvent Effects : Re-evaluate solubility (e.g., DMSO vs. PBS) and its impact on bioactivity .

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